molecular formula C10H27N3OSi B14192716 1-Ethoxy-N,N,N',N''-tetraethylsilanetriamine CAS No. 923560-71-8

1-Ethoxy-N,N,N',N''-tetraethylsilanetriamine

Cat. No.: B14192716
CAS No.: 923560-71-8
M. Wt: 233.43 g/mol
InChI Key: OVUWDNLPQGRGBU-UHFFFAOYSA-N
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Description

1-Ethoxy-N,N,N’,N’'-tetraethylsilanetriamine is a silicon-containing organic compound characterized by its unique structure, which includes an ethoxy group and multiple ethylamine groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-N,N,N’,N’'-tetraethylsilanetriamine typically involves the reaction of silicon tetrachloride with ethylamine and ethanol under controlled conditions. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Si}(N(C_2H_5)_2)_3\text{OC}_2\text{H}_5 + 4 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-N,N,N’,N’'-tetraethylsilanetriamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium alkoxides (NaOR)

Major Products Formed:

    Oxidation: Silanol derivatives

    Reduction: Simpler amine derivatives

    Substitution: Various substituted silanetriamines

Scientific Research Applications

1-Ethoxy-N,N,N’,N’'-tetraethylsilanetriamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of silicon-based polymers and materials with unique properties.

    Biology: The compound can be utilized in the development of silicon-based biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

    Medicine: Research is ongoing to explore its potential as a component in novel therapeutic agents and diagnostic tools.

    Industry: It is employed in the production of specialty chemicals, coatings, and adhesives due to its reactivity and versatility.

Mechanism of Action

The mechanism by which 1-Ethoxy-N,N,N’,N’'-tetraethylsilanetriamine exerts its effects involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with silicon-binding proteins and enzymes, influencing their activity and function.

    Pathways Involved: It may participate in pathways related to silicon metabolism and incorporation into biological structures, enhancing the properties of biomaterials.

Comparison with Similar Compounds

  • 1-Ethoxy-N,N,N’,N’-tetraisopropylphosphanediamine
  • 1-Ethoxy-N,N,N’,N’,N’‘,N’'-hexamethylmethanetriamine

Comparison: 1-Ethoxy-N,N,N’,N’'-tetraethylsilanetriamine is unique due to its specific combination of ethoxy and ethylamine groups attached to a silicon atom. This structure imparts distinct reactivity and properties compared to similar compounds, making it particularly valuable in applications requiring silicon-based functionalities.

Properties

CAS No.

923560-71-8

Molecular Formula

C10H27N3OSi

Molecular Weight

233.43 g/mol

IUPAC Name

N-[diethylamino-ethoxy-(ethylamino)silyl]ethanamine

InChI

InChI=1S/C10H27N3OSi/c1-6-11-15(12-7-2,14-10-5)13(8-3)9-4/h11-12H,6-10H2,1-5H3

InChI Key

OVUWDNLPQGRGBU-UHFFFAOYSA-N

Canonical SMILES

CCN[Si](NCC)(N(CC)CC)OCC

Origin of Product

United States

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